molecular formula C20H27NO12 B1216249 Proteacin

Proteacin

Cat. No.: B1216249
M. Wt: 473.4 g/mol
InChI Key: RJPLGQRRNXUSQI-UUGBRMIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proteacin is a rare cyanogenic glycoside (CNglyc) characterized as a bis-glucoside, with one glucose moiety attached to the cyanohydrin group and a second glucose linked to the phenolic hydroxyl group of the tyrosine-derived core structure . It has been identified in select plant species within the Proteaceae (e.g., Macadamia, Grevillea, Lomatia) and Ranunculaceae (e.g., Thalictrum aquilegifolium) families . This compound serves as a chemical defense compound, releasing toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis. Its unique structural features and restricted phylogenetic distribution distinguish it from more common CNglycs like dhurrin and amygdalin .

Properties

Molecular Formula

C20H27NO12

Molecular Weight

473.4 g/mol

IUPAC Name

(2S)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile

InChI

InChI=1S/C20H27NO12/c21-5-10(31-20-18(29)16(27)14(25)12(7-23)33-20)8-1-3-9(4-2-8)30-19-17(28)15(26)13(24)11(6-22)32-19/h1-4,10-20,22-29H,6-7H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1

InChI Key

RJPLGQRRNXUSQI-UUGBRMIUSA-N

SMILES

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Proteacin’s bis-glucoside structure differentiates it from monoglucosides (e.g., dhurrin, taxiphyllin) and other diglucosides (e.g., amygdalin). Key structural distinctions include:

Compound Core Structure Glycosylation Pattern Molecular Formula Key Species Reference
This compound Tyrosine-derived Bis-glucoside (Glc-Cyanohydrin; Glc-Phenolic-OH) C₂₀H₂₉NO₁₂ Lomatia, Thalictrum
Dhurrin Tyrosine-derived Monoglucoside (Glc-Cyanohydrin) C₁₀H₁₇NO₇ Sorghum, Proteaceae
Amygdalin Phenylalanine-derived Diglucoside (Glc-Cyanohydrin; Glc-Benzene) C₂₀H₂₇NO₁₁ Prunus spp. (e.g., almonds)
Prunasin Phenylalanine-derived Monoglucoside (Glc-Cyanohydrin) C₁₄H₁₇NO₆ Eucalyptus cladocalyx

Key Insight : this compound’s dual glycosylation is rare among CNglycs, which typically feature a single sugar unit. This structural complexity may influence its stability, bioactivity, and tissue-specific localization .

Tissue-Specific Distribution

This compound and dhurrin exhibit divergent localization patterns within plants, as revealed by MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging):

Species Tissue Dhurrin (%) This compound (%) Ratio (Dhurrin:this compound) Reference
Lomatia arborescens Mature fruit 11.1 1.1 10:1
Grevillea robusta Floral epidermal 89 11 8:1
Thalictrum aquilegifolium Leaves Trace 99 1:99

Notable Finding: In Lomatia seeds, this compound dominates (up to 99% of total CNglycs), suggesting a specialized role in protecting dormant embryos .

Ecological and Functional Roles

  • This compound : Predominantly found in reproductive tissues (seeds, fruits), where its high stability may deter seed predators and support seedling survival .
  • Dhurrin : More abundant in vegetative tissues (leaves, stems), providing rapid defense against herbivores .
  • Amygdalin/Prunasin : Localized in fruit kernels (e.g., almonds), acting as a deterrent to frugivores .

Contrast : Unlike this compound, dhurrin is rarely detected in seeds, highlighting niche-specific evolutionary adaptations .

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